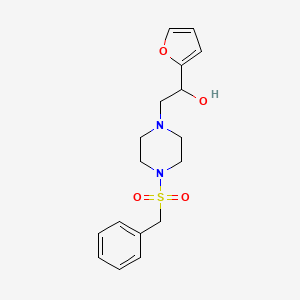

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Description

Propriétés

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c20-16(17-7-4-12-23-17)13-18-8-10-19(11-9-18)24(21,22)14-15-5-2-1-3-6-15/h1-7,12,16,20H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHEWQHNZUJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride, which then reacts with the piperazine ring.

Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine ring.

Formation of the Ethanol Moiety: The ethanol moiety is introduced through a reduction reaction, where a suitable reducing agent like sodium borohydride is used to reduce a carbonyl group to an alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a benzyl-substituted piperazine.

Substitution: Formation of substituted furan derivatives.

Applications De Recherche Scientifique

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol depends on its application:

Biological Activity: It may interact with specific receptors or enzymes, modulating their activity. The benzylsulfonyl group can enhance binding affinity to certain biological targets.

Chemical Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Structural Analogues and Receptor Affinity

Piperazine-Sulfonyl Derivatives

Compounds sharing the piperazine-sulfonyl motif demonstrate notable 5-HT6 receptor antagonism. For instance:

| Compound Name | Key Substituents | pKi (Binding Affinity) | IC50 (Functional Antagonism) | Molecular Weight |

|---|---|---|---|---|

| 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) | Methoxyphenyl, Tosylindole | 7.87 | N/A | ~500 g/mol* |

| 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g) | Iodophenylsulfonyl, Methoxyphenyl | 7.73 | N/A | ~620 g/mol* |

| 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j) | Naphthalenesulfonyl, Methoxyphenyl | 7.83 | 32 nM | ~550 g/mol* |

| Target Compound | Benzylsulfonyl, Furan-ethanol | Not Reported | Not Reported | ~400 g/mol |

Notes:

- The target compound lacks the indole and methoxyphenyl groups present in analogues, which may reduce steric bulk and alter receptor interactions .

Furan-Piperazine Hybrids

- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Features a furan-carbonyl group instead of ethanol. The ketone may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

- 2-(4-Benzoyl-1-piperazinyl)ethanol (): Simpler structure (C13H18N2O2, MW 234.29) with a benzoyl group and ethanol. The absence of sulfonyl and furan groups limits its receptor selectivity .

Complex Heterocyclic Derivatives

- 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone (CAS 898454-23-4, ): Combines benzylsulfonyl indole and furan-carbonyl piperazine (MW 491.6). The indole moiety may enhance π-π stacking in receptor pockets, but the ethanone group lacks the polar hydroxyl of the target compound .

- 2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 923460-60-0, ): Substitutes furan with chlorobenzothiazole (MW 450.0).

Activité Biologique

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS No. 1396677-95-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a benzylsulfonyl group, and a furan moiety, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The molecular formula of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. The structural components are as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Benzylsulfonyl Group : Enhances the compound's lipophilicity and potential receptor interactions.

- Furan Ring : Contributes to the compound's reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is believed to involve interaction with various biological targets, including receptors and enzymes. The benzylsulfonyl group may enhance binding affinity to specific receptors, while the furan ring can participate in nucleophilic attacks, facilitating interactions with biological macromolecules.

Potential Biological Targets

- Receptors : May act as ligands for neurotransmitter receptors.

- Enzymes : Potential inhibition or modulation of enzyme activity involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of benzylsulfonyl-piperazine derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has been investigated, particularly its effects on serotonin and dopamine receptors. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of piperazine derivatives found that compounds with a benzylsulfonyl group exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol induced cell cycle arrest at the G2/M phase and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.

Q & A

Q. What validation steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Batch Consistency : Confirm compound identity/purity (NMR, HPLC) for each new batch.

- Assay Controls : Include vehicle (DMSO) and reference compound (e.g., known agonist/antagonist) in every plate.

- Blinded Analysis : Assign compound aliquots randomly to minimize operator bias .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.